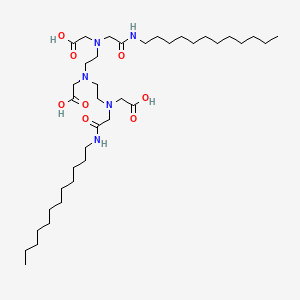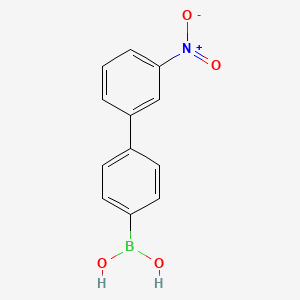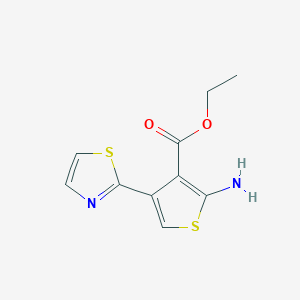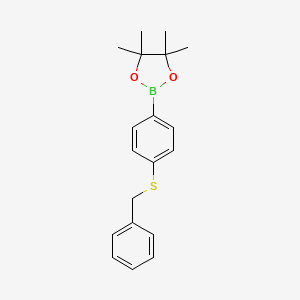
N-Methyl-4-vinylaniline
Vue d'ensemble
Description
N-Methyl-4-vinylaniline is a chemical compound with the molecular formula C9H11N . It is a derivative of 4-Vinylaniline, which is a primary amine surfactant . 4-Vinylaniline is a vinyl-substituted aromatic amine that is widely used as a crosslinking agent in the production of resins, adhesives, and coatings, enhancing their mechanical properties and chemical resistance .
Synthesis Analysis
This compound can be synthesized from 4-vinylaniline, a styrene derivative with a primary amine functionality tethered to the aromatic phenyl motif . It can be polymerized by methods like radical polymerization, cationic polymerization, or oxidative polymerization to form poly (4-vinylaniline) or P4VA .Molecular Structure Analysis
This compound contains a total of 21 bonds; 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
4-vinylaniline, a styrene derivative with a primary amine functionality tethered to the aromatic phenyl motif, was used as a starting point for the preparation of a new class of monomers, that is, N-(4-vinylphenyl)sulfonamides, and their respective polymers based on a sulfur-nitrogen bond .Applications De Recherche Scientifique
High-Spin Organic Polymers
N-Methyl-4-vinylaniline and its derivatives have been investigated for their potential in creating high-spin organic polymers. For instance, a study by Fukuzaki, Abe, and Nishide (2006) explored the synthesis of hyperbranched poly[(4-methoxyphenyl-N-yloammonio)-1,2(or 4)-phenylenevinylene-1,2(or 4)-phenylene], derived from the polycondensation of related compounds. This polymer demonstrated high-spin characteristics even at room temperature due to its non-Kekule-type π-conjugation and ferromagnetic connectivity (Fukuzaki, Abe, & Nishide, 2006).
Interpolyelectrolyte Substitution Reactions
In the field of polymer chemistry, Izumrudov et al. (1998) studied the temperature-controllable interpolyelectrolyte substitution reactions involving different poly(N-alkyl-4-vinylpyridinium) polycation quenchers. This research highlighted the potential of these reactions in understanding and manipulating transformation processes of complex particles, which is significant in biological systems (Izumrudov, Ortíz, Zezin, & Kabanov, 1998).
Synthesis of Polycyclic Indole Derivatives
Walter, Sauter, and Schneider (1993) demonstrated the use of 2-vinylaniline derivatives in synthesizing new polycyclic indole derivatives. This method, involving acid-catalyzed reactions, offers an elegant approach to create complex organic structures,useful in various chemical and pharmaceutical applications (Walter, Sauter, & Schneider, 1993).
Pharmaceutical Industry Applications
A study by Wang et al. (2018) developed a novel rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. This methodology, enabling the construction of quinoline-2-carboxylate derivatives, has shown potential for use in the pharmaceutical industry, accommodating various functional groups (Wang, Ding, Zheng, Bao, & Peng, 2018).
Asymmetric Cyclocarbonylation in Organic Synthesis
Okuro, Kai, and Alper (1997) investigated the asymmetric cyclocarbonylation of 2-vinylanilines catalyzed by palladium with chiral phosphines. This reaction yielded 3,4-dihydro-4-methyl-2(1H)-quinolin-2-ones, demonstrating its utility in asymmetric synthesis and organic chemistry (Okuro, Kai, & Alper, 1997).
Cross-Linked Hydrogel Formation
Research by Stewart, Backholm, Burke, and Stöver (2016) explored the use of furan- and maleimide-functional polyanions, derived from poly(methyl vinyl ether-alt-maleic anhydride) and N-methylaniline, to form cross-linked synthetic polymer hydrogels. This study demonstrates the potential of these materials in drug delivery and biomedical applications (Stewart, Backholm, Burke, & Stöver, 2016).
Safety and Hazards
N-Methyl-4-vinylaniline may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
4-ethenyl-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-8-4-6-9(10-2)7-5-8/h3-7,10H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOACEXUXLKAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


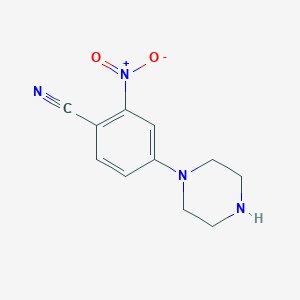
![4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile](/img/structure/B3204065.png)



![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine](/img/structure/B3204086.png)


